5,10,15,20,25,30,35-Heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
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Overview
Description
The compound “5,10,15,20,25,30,35-Heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[312223,628,11213,16218,21223,26228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol” is a highly complex organic molecule It features multiple iodomethyl groups and a large, intricate polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the polycyclic core and subsequent functionalization with iodomethyl groups. Typical reaction conditions might include:
Formation of the polycyclic core: This could involve cyclization reactions, possibly using catalysts or specific reaction conditions to ensure the correct formation of the desired structure.
Introduction of iodomethyl groups: This step might involve halogenation reactions, where methyl groups are substituted with iodine atoms using reagents like iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques, including:
Large-scale synthesis: Utilizing continuous flow reactors to manage the multiple steps efficiently.
Purification: Techniques like chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl groups can be substituted with other functional groups.
Oxidation and reduction: Depending on the conditions, the compound can be oxidized or reduced, altering its chemical properties.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The products of these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives or oxidized/reduced forms of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure might make it useful as a catalyst in certain organic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity.
Biochemical Research: Used as a tool to study specific biochemical pathways or interactions.
Industry
Advanced Materials: Potential use in the creation of high-performance materials for various industrial applications.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to specific proteins or enzymes: Altering their activity.
Interacting with cellular membranes: Affecting cell function.
Comparison with Similar Compounds
Similar Compounds
Other polycyclic compounds: Such as fullerenes or polycyclic aromatic hydrocarbons.
Iodomethyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The unique combination of a large polycyclic structure with multiple iodomethyl groups sets this compound apart from others, potentially offering unique properties and applications.
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63I7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODKQJPYQJRHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CI)CI)CI)CI)CI)CI)O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63I7O28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1904.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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